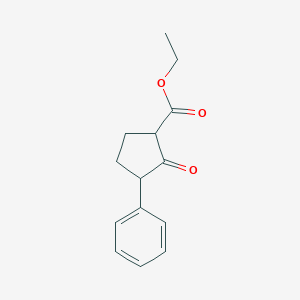

Ethyl 2-oxo-3-phenylcyclopentanecarboxylate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 2-oxo-3-phenylcyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c1-2-17-14(16)12-9-8-11(13(12)15)10-6-4-3-5-7-10/h3-7,11-12H,2,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRSQKGAKYUHQNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(C1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30441780 | |

| Record name | Ethyl 2-oxo-3-phenylcyclopentanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312312-75-7 | |

| Record name | Ethyl 2-oxo-3-phenylcyclopentanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Method Description

One of the most effective routes involves the use of a Grignard reagent derived from β-bromophenylethane reacting with diethyl oxalate or diethyl acetoacetate derivatives to form the β-ketoester intermediate, which upon cyclization yields Ethyl 2-oxo-3-phenylcyclopentanecarboxylate.

Grignard Reagent Formation:

β-bromophenylethane is reacted with magnesium metal in anhydrous conditions using solvents such as methyl tert-butyl ether (MTBE) mixed with a thinner (volume ratio thinner:MTBE = 0 to 0.25:1). The molar ratio of MTBE to β-bromophenylethane is maintained between 1:1 and 5:1. The reaction temperature is controlled between 30°C and 60°C for 1 to 12 hours to form the Grignard reagent.Addition Reaction:

The Grignard reagent is then reacted with diethyl oxalate or diethyl acetoacetate at low temperatures (−30°C to 50°C) for 1 to 15 hours to form the β-ketoester intermediate.Cyclization:

Subsequent intramolecular cyclization under acidic or basic conditions leads to the formation of the cyclopentanone ring, yielding this compound.

Advantages and Challenges

| Aspect | Details |

|---|---|

| Advantages | High yield, relatively short synthesis cycle, and cost-effective when optimized. |

| Challenges | Requires strict anhydrous and anaerobic conditions; sensitive to moisture and oxygen. |

| Side reactions in Grignard step can reduce yield; temperature control is critical. | |

| Handling of reactive intermediates demands skilled operation and inert atmosphere. |

This method is considered the shortest and simplest among Grignard-based routes but demands rigorous control of reaction conditions to ensure reproducibility and high yield.

Condensation and Cyclization Routes

Claisen-Type Condensation

This compound can be synthesized via Claisen-like condensation reactions involving phenyl-substituted malonate esters and appropriate aldehydes or ketones.

- Reagents: Monoethyl malonate or diethyl malonate derivatives, phenylacetyl chloride or benzaldehyde.

- Catalysts: Base catalysts such as potassium tert-butoxide or sodium ethoxide.

- Conditions: Controlled temperature (often 0–100°C), inert atmosphere.

The condensation forms β-ketoester intermediates, which undergo intramolecular cyclization to form the cyclopentanone ring.

Cyclization via Michael Addition

Another approach involves Michael addition of phenyl-substituted nucleophiles to α,β-unsaturated esters, followed by cyclization to yield the target compound.

Esterification and Functional Group Transformations

Esterification of 2-oxo-3-phenylcyclopentanecarboxylic acid or its derivatives with ethanol under acidic catalysis is a common final step to obtain the ethyl ester.

- Reagents: 2-oxo-3-phenylcyclopentanecarboxylic acid, ethanol, acid catalyst (e.g., sulfuric acid).

- Conditions: Reflux under anhydrous conditions, removal of water to drive equilibrium.

This step is often combined with purification techniques such as recrystallization using solvents like ethanol, isopropanol, or ethyl acetate to obtain high-purity product.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents | Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Grignard Reaction (β-bromophenylethane + diethyl oxalate) | β-bromophenylethane, Mg, diethyl oxalate, MTBE/thinner | 30–60°C (Grignard), −30 to 50°C (addition), 1–15 h | High (up to 85–90%) | Short synthesis cycle, high yield | Requires strict anhydrous, inert atmosphere; sensitive to moisture |

| Claisen Condensation + Cyclization | Monoethyl malonate, phenylacetyl chloride, base catalyst | 0–100°C, inert atmosphere | Moderate to high (70–85%) | Well-established, scalable | Multi-step, longer reaction times |

| Esterification of acid precursor | 2-oxo-3-phenylcyclopentanecarboxylic acid, ethanol, acid catalyst | Reflux, anhydrous conditions | High (80–90%) | Simple, straightforward | Requires prior acid synthesis |

Research Findings and Optimization Notes

- Solvent Effects: Use of methyl tert-butyl ether mixed with a thinner improves Grignard reagent formation and reaction control, enhancing yield and reducing side reactions.

- Temperature Control: Maintaining low temperatures during addition reactions prevents decomposition and side reactions, critical for high purity.

- Anhydrous and Anaerobic Conditions: Essential throughout Grignard and condensation steps to prevent reagent degradation and ensure reproducibility.

- Catalyst Selection: Potassium tert-butoxide and sodium ethoxide are effective bases for condensation reactions, influencing reaction rate and selectivity.

- Purification: Recrystallization solvents such as ethanol, isopropanol, and ethyl acetate are preferred for obtaining analytically pure product.

Analyse Chemischer Reaktionen

Ethyl 2-oxo-3-phenylcyclopentanecarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the keto group to an alcohol group, forming hydroxy derivatives.

Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration.

Wissenschaftliche Forschungsanwendungen

Synthetic Applications

Ethyl 2-oxo-3-phenylcyclopentanecarboxylate serves as a versatile building block in organic synthesis. It can undergo various transformations to yield complex molecules, making it valuable in the development of pharmaceuticals and agrochemicals.

Key Reactions

- Enamine/Carbene Cascade Catalysis :

- Nazarov Cyclization :

Medicinal Chemistry

Recent studies have indicated that this compound exhibits biological activities that may be harnessed for therapeutic purposes.

Case Studies

- Alzheimer's Disease Research :

- Anticancer Activity :

- Preliminary investigations have suggested that derivatives of this compound possess anticancer properties, making it a candidate for further exploration in cancer therapeutics.

Material Science Applications

This compound has also found applications in material science, particularly as a precursor for polymers and advanced materials.

Polymer Synthesis

The compound can be polymerized to create materials with desirable mechanical and thermal properties. It is particularly useful in developing specialty polymers that require specific functional groups for enhanced performance.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | Involved in enamine/carbene reactions |

| Medicinal Chemistry | Potential therapeutic agent | Reduces beta-amyloid production |

| Material Science | Precursor for specialty polymers | Enhances mechanical properties |

Wirkmechanismus

The mechanism of action of Ethyl 2-oxo-3-phenylcyclopentanecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-oxocyclopentanecarboxylate (CAS: 611-10-9)

- Structure : Lacks the 3-phenyl substituent, with only the 2-oxo and ethyl ester groups.

- Molecular Formula : C₈H₁₂O₃; Molecular Weight : 156.18 g/mol.

- Boiling Point : 225–228 °C , significantly lower than the target compound due to the absence of the bulky phenyl group.

- Applications : Used as a precursor in ketone-based syntheses. Its simpler structure offers higher volatility but lower thermal stability compared to phenyl-substituted analogs .

Ethyl 3-oxocyclopentanecarboxylate (CAS: MFCD01320352)

Ethyl 2-hexyl-3-oxocyclopentanecarboxylate (CAS: 37172-54-6)

- Structure : Features a hexyl chain at the 2-position and a ketone at the 3-position.

- Molecular Formula : C₁₄H₂₄O₃; Molecular Weight : 264.34 g/mol.

- Properties: The hexyl group increases hydrophobicity and molecular weight compared to the phenyl analog. No boiling point data is available, but its larger aliphatic chain likely reduces volatility .

Ethyl 3,3-dimethyl-2-oxocyclopentane-1-carboxylate (CAS: 56020-69-0)

- Structure : Contains two methyl groups at the 3-position and a ketone at the 2-position.

- Molecular Formula : C₁₀H₁₆O₃; Molecular Weight : 184.23 g/mol.

- This contrasts with the phenyl group in the target compound, which introduces both steric and electronic effects .

Ethyl 3-bromo-2-oxocyclopentanecarboxylate (CAS: 42593-13-5)

- Structure : Bromine atom at the 3-position, replacing the phenyl group.

- Molecular Formula : C₈H₁₁BrO₃; Molecular Weight : 235.08 g/mol.

- Reactivity : The bromine atom offers a site for nucleophilic substitution, a feature absent in the phenyl-substituted compound. Its boiling point (277.7 ± 40.0 °C ) is lower than the target compound, reflecting reduced aromatic stabilization .

Structural and Functional Insights

- Aromatic vs. Aliphatic Substituents : The phenyl group in the target compound enhances thermal stability (higher boiling point) and introduces π-π interactions , which are absent in aliphatic analogs like Ethyl 2-hexyl-3-oxocyclopentanecarboxylate .

- Positional Isomerism : Shifting the ketone from the 2- to 3-position (e.g., Ethyl 3-oxocyclopentanecarboxylate) alters ring strain and electronic density, affecting reactivity in cycloadditions or ester hydrolysis .

- Steric Effects : Bulky substituents (e.g., hexyl, dimethyl, or phenyl groups) influence reaction kinetics by hindering access to reactive sites, as seen in comparisons with simpler derivatives .

Research and Application Gaps

While data on physical properties (e.g., boiling points) are available for some compounds , details on synthetic routes, biological activity, and catalytic applications remain sparse.

Biologische Aktivität

Ethyl 2-oxo-3-phenylcyclopentanecarboxylate (CAS No. 312312-75-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its effects on neuroprotection, anti-inflammatory properties, and its potential role in Alzheimer's disease treatment.

- Molecular Formula : C₁₄H₁₆O₃

- Molecular Weight : 232.27 g/mol

- Structure : The compound features a cyclopentanecarboxylate core with a phenyl group and a ketone functional group, which may contribute to its biological properties.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound. In particular, it has been evaluated for its ability to mitigate oxidative stress in neuronal cells.

- Case Study : In a model using Drosophila melanogaster, the compound demonstrated significant neuroprotective effects under oxidative stress conditions induced by hydrogen peroxide. The time to synaptic failure at the neuromuscular junction was extended, indicating enhanced synaptic function and neuroprotection at picomolar concentrations .

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. Compounds with similar structures have shown promise in reducing inflammation markers.

- Research Findings : In vitro studies suggest that derivatives of this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical in the inflammatory response . This activity could be beneficial in managing conditions characterized by chronic inflammation.

Alzheimer's Disease Potential

The compound's mechanism of action has been linked to the inhibition of beta-secretase (BACE), an enzyme involved in the production of beta-amyloid plaques associated with Alzheimer's disease.

- Mechanism : this compound acts as an inhibitor of BACE, thereby reducing the formation of amyloid-beta peptides. This effect was demonstrated in cellular assays where the compound significantly lowered beta-amyloid levels .

Data Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for Ethyl 2-oxo-3-phenylcyclopentanecarboxylate, and how can reaction conditions be optimized for yield?

The compound is typically synthesized via multi-step organic reactions, such as cyclization of ketoesters with aromatic precursors under acidic or basic conditions. For example, derivatives like ethyl 3-azido-2-hydroxycyclopentanecarboxylate are synthesized using boron trifluoride diethyl etherate as a catalyst . Optimization involves adjusting stoichiometry, temperature, and catalyst concentration. Reaction progress can be monitored via TLC or NMR to isolate intermediates and minimize side products.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- NMR spectroscopy : H and C NMR provide structural confirmation, with characteristic peaks for the cyclopentane ring (δ 2.0–2.5 ppm for protons) and ester carbonyl (δ 173–174 ppm for carbons) .

- Mass spectrometry : High-resolution MS confirms molecular weight (232.277 g/mol) and fragmentation patterns .

- IR spectroscopy : Strong absorption bands for carbonyl groups (C=O at ~1700–1750 cm) and ester functionalities .

Q. How is the crystal structure of this compound resolved, and what software tools are recommended?

Single-crystal X-ray diffraction is the gold standard. The WinGX suite and SHELX programs (e.g., SHELXL for refinement) are widely used for structure determination. For example, Ethyl 5-oxo-2,3-diphenylcyclopentane-1-carboxylate was resolved using SHELXL with an R factor of 0.040 . Data collection requires high-quality crystals grown via slow evaporation or diffusion methods.

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data during structural elucidation?

Discrepancies in NMR or MS data often arise from impurities, stereoisomerism, or dynamic effects. Strategies include:

- Variable-temperature NMR : Resolves overlapping peaks caused by conformational exchange .

- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations to confirm connectivity .

- Computational validation : Compare experimental data with DFT-calculated chemical shifts or IR spectra .

Q. What computational methods predict the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) calculations model transition states and reaction pathways. For instance:

- Fukui indices : Identify nucleophilic/electrophilic sites on the cyclopentane ring .

- Molecular docking : Predict interactions with biological targets (e.g., enzymes) for drug discovery . Software like Gaussian or ORCA, combined with crystallographic data , enhances predictive accuracy.

Q. What experimental approaches optimize stereochemical control during synthesis?

Chiral catalysts (e.g., organocatalysts or metal complexes) can induce enantioselectivity. For example:

- Asymmetric hydrogenation : Reduces ketones to specific stereoisomers .

- Chiral HPLC : Separates enantiomers post-synthesis for purity assessment . Kinetic studies (e.g., Eyring plots) quantify activation barriers for stereochemical pathways .

Q. How does structural modification of the cyclopentane ring influence biological activity?

Structure-activity relationship (SAR) studies involve synthesizing derivatives (e.g., substituting phenyl groups or altering ester chains) and testing bioactivity. For example:

- Antibacterial assays : Derivatives like chromium(III) complexes of cyclopentane carboxylates show enhanced activity against Gram-positive bacteria .

- Enzyme inhibition : Modifications at the 2-oxo position may affect binding to targets like NF-κB .

Data Presentation and Reproducibility

Q. What statistical methods validate experimental reproducibility in synthesis?

- ANOVA : Compares yields across multiple batches .

- Error propagation analysis : Quantifies uncertainty in purity measurements (e.g., NMR integration errors) .

- Control experiments : Replicate reactions under identical conditions to confirm consistency .

Q. How should researchers document crystallographic data for peer review?

Follow IUCr guidelines:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.